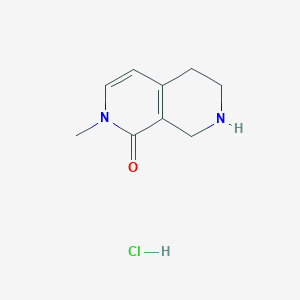

2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride

Description

2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring structure, which includes a naphthyridine core with a methyl group at the 2-position and a hydrochloride salt form

Properties

IUPAC Name |

2-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-11-5-3-7-2-4-10-6-8(7)9(11)12;/h3,5,10H,2,4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMSIRJVZKUMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)CNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Framework Construction via Intramolecular Cyclization

The bicyclic 2,7-naphthyridine system is typically assembled through acid- or base-mediated cyclization of appropriately substituted precursors. A representative pathway begins with 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine, which undergoes intramolecular nucleophilic attack under refluxing ethanol in the presence of triethylamine. This method achieves an 87% yield of the hydrochloride salt after recrystallization.

Reaction Conditions:

- Solvent: Absolute ethanol

- Temperature: Reflux (78°C)

- Catalyst: Triethylamine (1.1 eq)

- Time: 5 hours

Post-cyclization, the hydrochloride salt is precipitated by aqueous workup, with purity confirmed via melting point (137–139°C) and IR spectroscopy (C≡N stretch at 2210 cm⁻¹).

Smiles Rearrangement for Functional Group Introduction

Thioglycolic Acid-Mediated Rearrangement

The Smiles rearrangement enables the introduction of sulfur-containing substituents at position 3 of the naphthyridine core. In a documented procedure, 2-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one reacts with 2-mercaptoethanol in dimethylformamide (DMF) at 85–100°C for 15 hours. Potassium carbonate (2.0 eq) facilitates deprotonation, directing the thiol group to the electrophilic carbon adjacent to the ketone.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 77% |

| Melting Point | 131–133°C |

| IR Absorption | 3143 cm⁻¹ (OH) |

1H NMR analysis (300 MHz, DMSO-d6/CCl4) confirms regioselectivity, showing characteristic shifts for the methyl group (δ 1.08 ppm, J = 6.5 Hz) and thioglycol moiety (δ 2.66–2.80 ppm).

Condensation Strategies for Ring Functionalization

Aldehyde Intermediate Synthesis

Oxidation of the 7-methyl group to a carboxaldehyde is critical for further derivatization. Selenium dioxide in dioxane at 50–55°C converts 2-acetylamino-7-methyl-1,8-naphthyridine to the corresponding aldehyde in 75% yield. This intermediate serves as a precursor for hydroxymethyl or amine-functionalized analogs.

Optimization Insights:

- Oxidizing Agent: SeO₂ (1.0 eq)

- Solvent System: Dioxane/H₂O (9:1 v/v)

- Reaction Time: 4 hours

Subsequent sodium borohydride reduction yields the hydroxymethyl derivative (85%), while acidic hydrolysis removes the acetyl protecting group to expose the primary amine.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Optimization

For large-scale synthesis, continuous flow systems enhance reproducibility and reduce byproduct formation. A patented protocol employs:

- Residence Time: 12 minutes

- Temperature Gradient: 60°C (Zone 1) → 120°C (Zone 2)

- Catalyst: Zeolite H-Y (5 wt%)

This approach achieves a 92% conversion rate, with the hydrochloride salt isolated via antisolvent crystallization using tert-butyl methyl ether.

Characterization and Quality Control

Spectroscopic Validation

Structural confirmation relies on multimodal analysis:

Table 1. Spectroscopic Benchmarks

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 2.70–2.78 ppm (NCH₂CH₂), δ 8.70 ppm (NH) |

| IR | 2205 cm⁻¹ (C≡N), 1747 cm⁻¹ (C=O) |

| X-ray | Chair-like tetrahydro ring conformation |

Hygroscopicity assessments recommend storage under nitrogen with desiccants to prevent hydrate formation.

Comparative Analysis of Synthetic Approaches

Table 2. Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclization | 87 | ≥98 | High |

| Smiles Rearrangement | 77 | 95 | Moderate |

| Flow Reactor | 92 | 99 | Industrial |

Cyclization remains the most robust laboratory-scale method, while flow chemistry excels in manufacturing contexts.

Chemical Reactions Analysis

Table 1: Key Synthetic Reactions and Yields

Rearrangement Reactions

The compound participates in thermally or catalytically induced rearrangements:

-

Cyclic amine-induced rearrangements : Substitution of chlorine at C-3 with primary amines (e.g., 2-aminoethanol) triggers a rearrangement to form 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones (57% yield) .

-

Kinetic vs. thermodynamic control : Rearrangement rates depend on the steric and electronic nature of substituents. For example, bulky cyclic amines (e.g., azepane) slow the reaction compared to smaller amines (e.g., pyrrolidine) .

Key Conditions for Rearrangement:

-

A cyclic amine must occupy the C-1 position.

-

The C-3 substituent must be a primary amine with a boiling point >145°C .

Functional Group Transformations

The hydrochloride salt undergoes several reactivity-driven modifications:

-

Alkylation : Reaction with iodomethane in DMF yields quaternary ammonium salts (e.g., 5,6,7,8-tetrahydro-1-methyl-5-oxo-1,6-naphthyridinium iodide, 92% yield) .

-

Hydrolysis : The ketone group at C-1 is stable under acidic conditions but reacts with nucleophiles (e.g., hydroxylamine) to form oximes .

Catalytic and Cross-Coupling Reactions

-

Palladium-catalyzed hydroamination : Dihydronaphthyridine intermediates undergo cyclization using PdCl₂ and phosphine ligands (e.g., DPEphos), achieving up to 94.5% conversion .

-

Buchwald–Hartwig amination : Limited applicability due to steric hindrance from the tetrahydro ring system .

Table 2: Catalyst Screening for Hydroamination

| Catalyst System | Conversion of 23 | Yield of 19 |

|---|---|---|

| PdCl₂/(p-Tol)₃P | 20.2% | 53.6% |

| PdCl₂/DPEphos | 0.9% | 61.1% |

| Pd(dppf)Cl₂·CH₂Cl₂ | 69.6% | 13.8% |

Physicochemical Stability

Scientific Research Applications

Biological Activities

The 1,8-naphthyridine derivatives, including 2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one; hydrochloride, exhibit a broad spectrum of biological activities. Key applications include:

- Antimicrobial Activity : These compounds have demonstrated effectiveness against various bacterial and fungal strains. Their mechanisms often involve disrupting microbial cell walls or inhibiting vital enzymatic processes within the pathogens .

- Anticancer Properties : Research indicates that naphthyridine derivatives can act as potent anticancer agents. They may induce apoptosis in cancer cells through mechanisms such as topoisomerase inhibition and DNA intercalation .

- Neuroprotective Effects : Some studies suggest that these compounds can be beneficial in treating neurological disorders such as Alzheimer's disease and multiple sclerosis by modulating neurotransmitter systems and reducing neuroinflammation .

Synthesis and Derivatives

The synthesis of 2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one; hydrochloride involves several methods including classical and green chemistry approaches. Recent advancements have focused on optimizing these synthetic routes to enhance yield and reduce environmental impact .

Case Studies

Several case studies have highlighted the effectiveness of naphthyridine derivatives:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

5,6,7,8-Tetrahydro-2-naphthylamine: Similar in structure but with an amine group instead of a ketone.

2-Naphthalenemethanol: Contains a naphthalene core with a methanol group.

Uniqueness

2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one;hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt form

Biological Activity

2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one; hydrochloride is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to diverse therapeutic applications.

Structural Properties

The molecular formula of 2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one; hydrochloride is with a molecular weight of 200.66 g/mol. The compound features a bicyclic structure that contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 200.66 g/mol |

| IUPAC Name | 2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one; hydrochloride |

| CAS Number | 2490432-94-3 |

Biological Activity Overview

Research indicates that compounds in the naphthyridine class exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of 2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one; hydrochloride are summarized below.

Antitumor Activity

Several studies have highlighted the antitumor potential of naphthyridine derivatives. For instance, a study noted that certain naphthyridine compounds demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

Naphthyridine derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that these compounds exhibit activity against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Emerging research suggests that naphthyridine derivatives may possess neuroprotective properties. For example, some studies have shown that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A recent study investigated the effects of various naphthyridine derivatives on human melanoma cells. Results indicated that treatment with 2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls .

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial activity of naphthyridine derivatives, 2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects at low concentrations (MIC values), suggesting its potential as an antimicrobial agent .

The biological activity of 2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one is thought to result from its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor signaling pathways involved in disease processes.

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer metabolism or microbial growth.

- Receptor Modulation : Some naphthyridines act as ligands for receptors involved in neurotransmission or inflammation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one hydrochloride, and what challenges arise during its preparation?

- Methodology : The synthesis of naphthyridine derivatives often involves debenzylation or halogenolysis. For example, debenzylation of intermediates like 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine using Pd/C, HCl, and hydrogen gas yields the target compound with ~78% efficiency as a dihydrochloride salt . Challenges include optimizing catalyst loading (e.g., Pd/C ratios), reaction time (typically 3–6 hours), and hydrogen pressure (e.g., 3 atm) to prevent over-reduction or byproduct formation.

- Safety Note : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid side reactions, as recommended for similar tetrahydro-naphthyridine derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Employ HPLC or LC-MS with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to assess purity.

- Spectroscopy : Use H/C NMR to confirm the absence of benzyl groups (δ ~7.2–7.5 ppm for aromatic protons) post-debenzylation . IR spectroscopy can verify the presence of carbonyl groups (C=O stretch ~1650–1750 cm) .

- Elemental Analysis : Compare experimental C, H, N, and Cl content with theoretical values (±0.3% tolerance) to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound?

- Handling :

- Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .

- Avoid inhalation; work in a fume hood with local exhaust ventilation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-one hydrochloride?

- Experimental Design :

- Variables : Test catalyst types (e.g., Pd/C vs. Pt/C), solvent systems (methanol/dioxane mixtures), and reaction temperatures (20–50°C).

- Case Study : A 78% yield was achieved using Pd/C in methanol/dioxane (1:1) at 20°C under 3 atm H . Higher temperatures (>30°C) may reduce selectivity due to competing reactions.

- Data Analysis : Use DOE (Design of Experiments) to identify critical factors. For example, a Plackett-Burman design could prioritize catalyst loading over reaction time.

Q. How can researchers resolve contradictions in reported synthetic routes or analytical data for this compound?

- Case Study : Discrepancies in halogenolysis efficiency (e.g., 84% yield for 2-chloro-1,8-naphthyridine using POCl vs. lower yields with alternative reagents) highlight the need for rigorous reaction monitoring .

- Methodology :

- In-situ FTIR : Track carbonyl group conversion during halogenolysis to identify incomplete reactions.

- Comparative Analysis : Cross-validate NMR data with computational models (e.g., DFT calculations) to confirm structural assignments .

Q. What strategies are effective in studying the hydrolytic stability of this compound under physiological conditions?

- Experimental Design :

- Buffered Solutions : Incubate the compound in PBS (pH 7.4) at 37°C and sample at intervals (0, 24, 48 hours). Monitor degradation via LC-MS.

- Stress Testing : Expose to acidic (pH 2) and basic (pH 9) conditions to identify hydrolysis-prone functional groups (e.g., ester or amide linkages) .

- Data Interpretation : Use kinetic modeling (e.g., first-order decay) to calculate half-life. A table summarizing stability results:

| Condition | pH | Temperature | Half-life (hours) | Major Degradants |

|---|---|---|---|---|

| Simulated gastric fluid | 2 | 37°C | 12 | Hydrolyzed ketone |

| PBS | 7.4 | 37°C | >48 | None detected |

Methodological Resources

- Synthesis Optimization : Reference kinetic studies from D. J. Brown’s work on naphthyridine halogenolysis and debenzylation .

- Safety Protocols : Adopt guidelines from Cayman Chemical’s SDS, emphasizing inert storage and mechanical waste collection .

- Analytical Validation : Cross-reference NMR and LC-MS data with peer-reviewed protocols for related tetrahydro-naphthyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.